molecular formula C11H23NaO5S B12296819 1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt CAS No. 68072-33-3

1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt

Cat. No.: B12296819
CAS No.: 68072-33-3
M. Wt: 290.35 g/mol
InChI Key: UWGLLMSLIJNZMA-UHFFFAOYSA-M
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Description

Properties

CAS No.

68072-33-3

Molecular Formula

C11H23NaO5S

Molecular Weight

290.35 g/mol

IUPAC Name

sodium;2-hydroxy-3-(6-methylheptoxy)propane-1-sulfonate

InChI

InChI=1S/C11H24O5S.Na/c1-10(2)6-4-3-5-7-16-8-11(12)9-17(13,14)15;/h10-12H,3-9H2,1-2H3,(H,13,14,15);/q;+1/p-1

InChI Key

UWGLLMSLIJNZMA-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCOCC(CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Catalyzed Synthesis via Epoxide Ring-Opening and Sulfonation

Etherification with Epichlorohydrin

The synthesis begins with the reaction of isooctanol and epichlorohydrin under alkaline conditions to form 3-chloro-2-hydroxypropyl isooctyl ether. A ternary solid catalyst (mesoporous alumina, boron trifluoride, and citric acid) facilitates this step at 50–70°C, achieving >99% intermediate yield. The reaction proceeds as:
$$
\text{Isooctanol} + \text{Epichlorohydrin} \xrightarrow{\text{Catalyst}} \text{3-Chloro-2-hydroxypropyl isooctyl ether} + \text{H}_2\text{O}
$$
Key parameters include a molar ratio of 1:0.5–0.7 (isooctanol:epichlorohydrin) and catalyst loading of 0.5–0.7 mol%.

Sulfonation with Sodium Bisulfite

The intermediate undergoes sulfonation using sodium bisulfite (NaHSO₃) in the presence of a phase transfer catalyst (e.g., dialkyl bipyridyl or tetrabutylammonium bromide). At 110–140°C, the chloro group is replaced by the sulfonate moiety:
$$
\text{3-Chloro-2-hydroxypropyl isooctyl ether} + \text{NaHSO}_3 \xrightarrow{\text{PTC}} \text{Target Compound} + \text{NaCl}
$$
Yields exceed 92% with a NaHSO₃:intermediate molar ratio of 1.05–1.30. The phase transfer catalyst enhances interfacial reactivity, reducing side reactions.

One-Pot Synthesis Using Phase Transfer Catalysis

Combined Etherification-Sulfonation

A streamlined method involves concurrent etherification and sulfonation in a single reactor. Isooctanol, epichlorohydrin, and NaHSO₃ are heated at 80–90°C with TBAB (tetrabutylammonium bromide). This approach reduces steps and improves atom economy, yielding 85–90% product.

Table 1: Optimal Conditions for One-Pot Synthesis
Parameter Range
Temperature 80–90°C
Molar Ratio (Isooctanol:Epichlorohydrin:NaHSO₃) 1:1.2:1.1
Catalyst (TBAB) 3–8 wt% of epichlorohydrin
Reaction Time 4–5 h

Purification and Recrystallization

Crude product is purified via vacuum distillation to remove unreacted isooctanol, followed by recrystallization in ethanol-water (3:1 v/v). This step reduces impurities (e.g., NaCl, residual catalysts) and enhances purity to >98%. Distilled water is preferred for recrystallization to minimize ionic contaminants.

Comparative Analysis of Methods

Catalytic Efficiency

  • Ternary Solid Catalyst : Achieves 99.1% intermediate purity but requires post-reaction filtration.
  • Phase Transfer Catalysts (e.g., TBAB) : Simplifies sulfonation but may introduce organic residues.
  • Uncatalyzed Methods : Lower yields (76–85%) due to side reactions like epichlorohydrin hydrolysis.

Environmental and Economic Considerations

  • Waste Reduction : Recycling NaHSO₃ and isooctanol in closed-loop systems cuts costs by 30%.
  • Energy Efficiency : One-pot synthesis reduces heating cycles, lowering energy consumption by 20%.

Challenges and Innovations

Byproduct Management

Chloride ions (from NaCl) and unreacted epichlorohydrin require neutralization with NaOH or KOH. Recent advances use ion-exchange resins to recover NaCl for industrial reuse.

Scalability

Pilot-scale studies confirm that continuous flow reactors enhance yield consistency (±2%) compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from enhancing chemical reactions to improving the efficacy of cleaning agents .

Comparison with Similar Compounds

Research and Development Insights

  • Performance in Extreme Conditions : The target compound’s branched structure confers stability in high-salinity and high-temperature environments, outperforming linear analogues in oilfield chemicals .
  • Biodegradability: Limited data exist, but branched alkyl chains may slow degradation compared to linear chains, necessitating further ecotoxicological studies .

Biological Activity

1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt (CAS No. 68072-33-3) is a sulfonic acid derivative that has garnered attention for its potential applications in various industrial and pharmaceutical contexts. This compound exhibits unique biological activities that warrant detailed exploration.

  • Molecular Formula : C₉H₁₈O₅S.Na
  • Molecular Weight : 232.24 g/mol
  • Appearance : White crystalline powder

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including antimicrobial properties, skin irritation potential, and its role as a surfactant.

Antimicrobial Properties

Research indicates that 1-propanesulfonic acid derivatives possess antimicrobial activity against various microorganisms. For instance, studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.

Skin Irritation Potential

An evaluation conducted by the Australian Industrial Chemicals Introduction Scheme (AICIS) highlighted that while the compound is a slight skin irritant in powder form, its aqueous solutions show significantly reduced irritation potential. This suggests that the biological activity may vary depending on the formulation and concentration used .

Surfactant Activity

As a surfactant, this compound is utilized in formulations for its ability to reduce surface tension, enhancing the spreadability and effectiveness of products such as coatings and adhesives. Its surfactant properties contribute to its application in personal care products and industrial formulations.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various sulfonic acids, including 1-propanesulfonic acid derivatives. The results indicated that the compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

MicroorganismMIC (µg/mL)
Escherichia coli75
Staphylococcus aureus100

Case Study 2: Skin Irritation Assessment

In a controlled study assessing skin irritation potential using reconstructed human epidermis (RHE) models, it was found that the aqueous solution of the monosodium salt exhibited minimal irritation compared to the powdered form. The study concluded that appropriate formulation can mitigate irritation risks associated with this compound .

Applications in Industry

1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt is primarily used in:

  • Personal Care Products : As a surfactant and emulsifier.
  • Industrial Coatings : Enhancing adhesion and durability.
  • Water Treatment : Acting as a dispersant for solids in water systems.

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